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Cat. No.: B1676899

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the
use of Sativex (nabiximols), a 1:1 combination of A°-tetrahydrocannabinol (THC) and
cannabidiol (CBD), in animal models of neuropathic pain. The following sections detail the
experimental protocols, quantitative data from key studies, and the underlying signaling
pathways implicated in its analgesic effects.

Executive Summary

Neuropathic pain remains a significant clinical challenge with a substantial unmet need for
effective and well-tolerated therapeutics. Preclinical research has consistently demonstrated
the potential of cannabinoid-based medicines in alleviating neuropathic pain states. Sativex
(nabiximols), an oromucosal spray with a fixed 1:1 ratio of THC and CBD, has been a key focus
of this research. Animal models of neuropathic pain, including those induced by nerve injury
and chemotherapy, have provided robust evidence for the analgesic efficacy of THC and CBD,
both individually and in combination. Notably, the combination of THC and CBD often
demonstrates synergistic effects, enhancing pain relief while potentially mitigating the
psychoactive side effects associated with THC alone. The mechanisms underlying these
effects are multifaceted, involving modulation of the endocannabinoid system, as well as
interactions with other neurotransmitter systems.
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Experimental Protocols in Preclinical Neuropathic
Pain Models

The following protocols are synthesized from multiple preclinical studies investigating the
effects of THC, CBD, and their combination in established rodent models of neuropathic pain.

Chronic Constriction Injury (CCI) Model of Neuropathic
Pain

The CCI model is a widely used surgical model that mimics peripheral nerve injury-induced
neuropathic pain.

e Animal Model: Male C57BL/6 mice or Wistar rats are typically used.

e Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed.
Proximal to the trifurcation, four loose ligatures of chromic gut or silk suture are tied around
the nerve. The constriction is minimal and aims to induce inflammation and nerve
compression without arresting epineural blood flow. Sham-operated animals undergo the
same surgical procedure without nerve ligation.

e Drug Administration:

o Agents: A°-THC, CBD, or a 1:1 combination (Sativex/nabiximols) are dissolved in a
suitable vehicle (e.g., a mixture of ethanol, cremophor, and saline).

o Routes of Administration: Systemic administration is typically performed via intraperitoneal
(i.p.) or subcutaneous (s.c.) injection. Intrathecal (i.t.) administration is used to investigate
spinal mechanisms of action.

o Dosing Regimen: Acute administration is common to assess immediate analgesic effects.
Chronic or sub-chronic dosing regimens (e.g., daily for 7 days) are also employed to
evaluate sustained efficacy and potential for tolerance.

e Behavioral Assessments:

o Mechanical Allodynia: Paw withdrawal thresholds (PWT) to mechanical stimuli are
measured using von Frey filaments with varying bending forces. The up-down method is
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often used to determine the 50% withdrawal threshold. Testing is conducted before and at
various time points after drug administration.

o Cold Allodynia: The response to a hon-noxious cold stimulus is assessed by applying a
drop of acetone to the plantar surface of the hind paw. The frequency or duration of paw
withdrawal responses is quantified.

o Motor Function: To control for potential motor-impairing effects of cannabinoids, motor
coordination is often assessed using a rotarod apparatus.

Chemotherapy-Induced Peripheral Neuropathy (CIPN)
Model

The CIPN model replicates the neuropathic pain experienced by patients undergoing
chemotherapy.

e Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
 Induction of Neuropathy:
o Chemotherapeutic Agent: Cisplatin or paclitaxel are frequently used.

o Administration: The chemotherapeutic agent is administered intraperitoneally (i.p.)
according to established protocols (e.g., cisplatin at 2.3 mg/kg on alternating days for a
total of four doses).

e Drug Administration:

o Agents and Routes: Similar to the CCI model, THC, CBD, or their combination are
administered systemically (i.p.) or via other routes.

o Dosing Regimen: Both treatment (administration after the establishment of neuropathy)
and prevention (administration prior to and during chemotherapy) paradigms are
investigated.

¢ Behavioral Assessments:
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o Mechanical Allodynia: Paw withdrawal thresholds are measured using electronic or

manual von Frey filaments to quantify the development and attenuation of mechanical

hypersensitivity.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical studies on the

effects of THC and CBD in neuropathic pain models.

Table 1: Effects
of Systemic
THC, CBD, and
THC:CBD
Combination on
Mechanical
Allodynia in the

CCI Mouse
Model
Paw Withdrawal Paw Withdrawal
Dose (mg/kg,
Treatment ) Threshold (g) - Threshold (g) - Reference
S.C.
Baseline Post-Treatment
Vehicle - ~05¢g ~05¢g [1][2]
Increase to ~2.0
THC 10 ~0.5¢ [1][2]
g
Increase to ~1.5
CBD 10 ~05¢g [1][2]
g
Significant
0.015 + 0.015 )
THC:CBD (1:1) ~05¢g increase from [1][2]
(Low Dose) ]
vehicle
5+ 5 (High Increase to >2.0
THC:CBD (1:1) ~0.5¢ [1][2]
Dose) g
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Table 2: Effects
of Intrathecal
THC, CBD, and
THC:CBD
Combination on
Mechanical
Allodynia in the

CCI Mouse
Model
Paw Withdrawal Paw Withdrawal
Treatment Dose (nmol, i.t.) Threshold (g) - Threshold (g) - Reference
Baseline Post-Treatment
Vehicle - ~0.44¢9 ~044g [3][4]
Increase to ~1.5
THC 100 ~0.44¢g [31[4]
g
Increase to ~1.2
CBD 100 ~0.449 [31[4]
g
Significant
THC:CBD (1:1) 50 + 50 ~044¢g synergistic [3][4]
increase
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Table 3: Effects

of Systemic
THC and CBD
on Cisplatin-
Induced
Mechanical
Allodynia in
Mice
) Paw Withdrawal
Paw Withdrawal
Dose (mg/kg, Threshold (g) -
Treatment ] Threshold (g) - ) i Reference
i.p.) ) ) Post-Cisplatin +
Pre-Cisplatin
Treatment
Vehicle - ~4.0¢9 ~15¢g [5]
Increase to ~3.5
THC 2 ~4.09g [5]
g
Increase to ~3.0
CBD 2 ~4.0g [5]
g
_ Increase to ~4.0
Gabapentin 100 ~4.0¢g [5]

g

Signaling Pathways and Mechanisms of Action

The analgesic effects of Sativex in neuropathic pain are mediated by a complex interplay of
signaling pathways. The primary mechanisms involve the cannabinoid receptors CB1 and CB2,
as well as non-cannabinoid receptor targets such as glycine receptors.

Cannabinoid Receptor-Mediated Signaling

THC, a partial agonist at both CB1 and CB2 receptors, plays a crucial role in pain modulation.

[6]

o CB1 Receptors: Located predominantly in the central and peripheral nervous systems, CB1
receptor activation by THC presynaptically inhibits the release of neurotransmitters from
nociceptive neurons, thereby reducing neuronal excitability and pain signaling.[6]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27214593/
https://pubmed.ncbi.nlm.nih.gov/27214593/
https://pubmed.ncbi.nlm.nih.gov/27214593/
https://pubmed.ncbi.nlm.nih.gov/27214593/
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://academic.oup.com/painmedicine/article-pdf/17/6/1145/6847090/pnv080.pdf
https://academic.oup.com/painmedicine/article-pdf/17/6/1145/6847090/pnv080.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e CB2 Receptors: Primarily expressed on immune cells, including microglia in the spinal cord
following nerve injury.[7] Activation of CB2 receptors by THC can suppress
neuroinflammation by reducing the release of pro-inflammatory cytokines, which contributes
to the sensitization of pain pathways.[7]

Non-Cannabinoid Receptor-Mediated Signaling

CBD exhibits low affinity for CB1 and CB2 receptors and is thought to exert its analgesic effects
through other mechanisms.

e Glycine Receptors (GlyRs): Studies have shown that CBD can potentiate a3 glycine
receptors in the spinal cord.[8] Glycine is an inhibitory neurotransmitter in the spinal dorsal
horn, and enhancement of glycinergic transmission can suppress chronic inflammatory and
neuropathic pain.[8][9] This effect is independent of CB1 and CB2 receptor activation.[8]

The synergistic interaction between THC and CBD is a key aspect of the preclinical evidence.
CBD can enhance the analgesic effects of THC, potentially by increasing the levels of
endocannabinoids through inhibition of their degradation.[1][2][10]

Visualizations: Diagrams of Workflows and
Pathways
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Caption: Workflow for the CCIl model of neuropathic pain.

Signaling Pathway of THC and CBD in Neuropathic Pain
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Caption: Signaling pathways of THC and CBD in pain modulation.
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Conclusion

The preclinical evidence strongly supports the analgesic efficacy of Sativex (nabiximols) in
animal models of neuropathic pain. The combination of THC and CBD has been shown to be
effective in reducing pain behaviors associated with both nerve injury and chemotherapy-
induced neuropathy. The synergistic interaction between THC and CBD, mediated through both
cannabinoid and non-cannabinoid receptor pathways, provides a strong rationale for its clinical
development and use in the management of chronic neuropathic pain. Future preclinical
research should continue to explore the long-term efficacy, safety, and the full spectrum of
molecular mechanisms underlying the therapeutic effects of THC:CBD combinations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Preclinical Evidence for Sativex (Nabiximols) in
Neuropathic Pain Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1676899#preclinical-evidence-for-sativex-in-
neuropathic-pain-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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